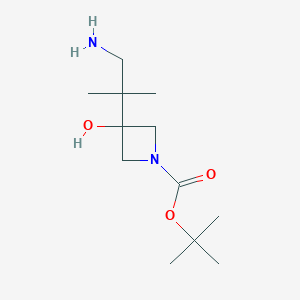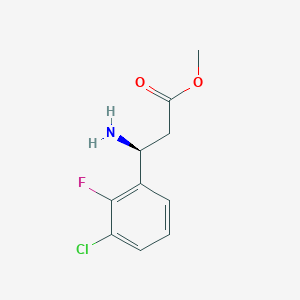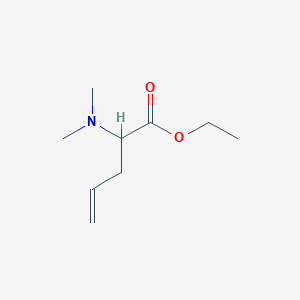
5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, featuring a chloromethyl group and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene typically involves the chloromethylation of 1,3-dimethoxy-2-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reactants, and the use of efficient catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The methoxy groups can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(Chloromethyl)-1,3-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy groups and a chloromethyl group on the benzene ring
Propiedades
Número CAS |
59335-89-6 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3 |
Clave InChI |
QDFQAQGWKDDPHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OC)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)



![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)

